1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
Overview
Description
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with an oxopropyl group and a trifluoromethyl group, making it a valuable molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that this compound is involved in the synthesis of 3-trifluoromethyl aniline derivatives , which are often used in medicinal chemistry due to their bioactive properties.
Mode of Action
The compound interacts with its targets through a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate . This reaction is part of the Seyferth-Gilbert Homologation, a base-promoted reaction that provides a synthesis of alkynes .
Biochemical Pathways
The seyferth-gilbert homologation, in which this compound is involved, is a key reaction in organic synthesis, leading to the formation of alkynes . Alkynes are versatile building blocks in the synthesis of complex organic molecules, including many pharmaceuticals.
Result of Action
The compound’s involvement in the synthesis of 3-trifluoromethyl aniline derivatives suggests that it may contribute to the bioactive properties of these derivatives .
Action Environment
The seyferth-gilbert homologation, in which this compound is involved, is known to be influenced by factors such as temperature and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate or amines . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of metal-free amination approaches and efficient annulation reactions are key to large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl and oxopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide: A precursor used in the synthesis of 1-(2-Oxopropyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one.
3-Trifluoromethyl aniline derivatives: Compounds with similar trifluoromethyl groups that exhibit comparable reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
1-(2-oxopropyl)-5-(trifluoromethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(14)4-13-5-7(9(10,11)12)2-3-8(13)15/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWDLCILKPDSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=C(C=CC1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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